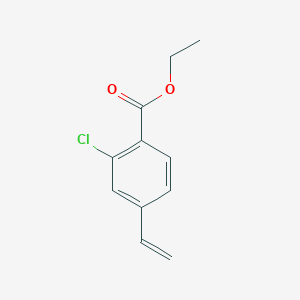

Ethyl 2-chloro-4-vinylbenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloro-4-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGNRWKABUQCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Elucidation of Ethyl 2-chloro-4-vinylbenzoate: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture

Ethyl 2-chloro-4-vinylbenzoate (CAS: 1269027-12-4) is a highly versatile, multi-substituted aromatic ester utilized extensively as a building block in organic synthesis, materials science, and pharmaceutical development[1]. With a molecular weight of 210.65 g/mol and the molecular formula C₁₁H₁₁ClO₂, its architecture features three distinct synthetic handles: an ethyl ester, an ortho-chlorine atom, and a para-vinyl group[1].

From an analytical perspective, this specific substitution pattern produces a highly diagnostic spectroscopic signature. The electron-withdrawing nature of the ester and chlorine groups strongly deshields the aromatic protons, while the geometric constraints of the vinyl group generate a classic ABX spin system in Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the natural isotopic distribution of chlorine provides a built-in self-validating mechanism for Mass Spectrometry (MS)[2]. This guide provides an authoritative, in-depth breakdown of the spectroscopic data required to definitively elucidate and validate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the primary tool for mapping the connectivity and stereochemical environment of Ethyl 2-chloro-4-vinylbenzoate. The data below synthesizes expected chemical shifts based on the electronic environment and empirical data from highly analogous styrenic and benzoate systems[3].

¹H NMR Causality and Assignments

The ¹H NMR spectrum is defined by three distinct regions:

-

The Aliphatic Ester (1.30 – 4.50 ppm): The ethyl group exhibits a classic first-order coupling pattern. The methyl group appears as a triplet, while the methylene protons appear as a quartet. The severe downfield shift of the quartet (~4.42 ppm) is caused by the direct attachment to the highly electronegative ester oxygen[3].

-

The Vinyl Group (5.30 – 6.90 ppm): The lack of free rotation around the C=C double bond makes the three vinylic protons magnetically and chemically non-equivalent. The internal proton (H_c) couples to both terminal protons, appearing as a doublet of doublets. The trans-coupling constant (J ≈ 17.6 Hz) is significantly larger than the cis-coupling constant (J ≈ 11.2 Hz) due to the optimal dihedral angle for orbital overlap[3].

-

The Aromatic Core (7.20 – 7.90 ppm): The ortho-chloro substitution breaks the symmetry of the benzene ring, yielding a 1,2,4-trisubstituted pattern. The proton adjacent to the ester (H-6) is the most deshielded due to the anisotropic effect of the carbonyl group.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |

| 7.89 | Doublet (d) | 1H | 8.4 | Aromatic H-6 (ortho to ester) |

| 7.45 | Doublet (d) | 1H | 1.6 | Aromatic H-3 (ortho to Cl) |

| 7.27 | Doublet of doublets (dd) | 1H | 8.4, 1.6 | Aromatic H-5 (para to Cl) |

| 6.79 | Doublet of doublets (dd) | 1H | 17.6, 10.8 | Vinyl -CH =CH₂ (internal) |

| 5.86 | Doublet (d) | 1H | 17.6 | Vinyl =CH ₂ (trans to internal H) |

| 5.42 | Doublet (d) | 1H | 11.2 | Vinyl =CH ₂ (cis to internal H) |

| 4.42 | Quartet (q) | 2H | 7.2 | Ester -O-CH₂ -CH₃ |

| 1.43 | Triplet (t) | 3H | 7.2 | Ester -O-CH₂-CH₃ |

¹³C NMR Causality and Assignments

The ¹³C NMR spectrum resolves all 11 unique carbon environments. The quaternary carbons (C-1, C-2, C-4, and the carbonyl) exhibit lower intensities due to longer longitudinal relaxation times (T₁) and the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |

| ~165.2 | Quaternary (C=O) | Ester Carbonyl |

| ~142.1 | Quaternary (C) | Aromatic C-4 (attached to vinyl) |

| ~135.5 | Methine (CH) | Vinyl -C H=CH₂ |

| ~134.0 | Quaternary (C) | Aromatic C-2 (attached to Cl) |

| ~132.5 | Methine (CH) | Aromatic C-6 |

| ~130.1 | Quaternary (C) | Aromatic C-1 (attached to ester) |

| ~128.8 | Methine (CH) | Aromatic C-3 |

| ~125.4 | Methine (CH) | Aromatic C-5 |

| ~116.8 | Methylene (CH₂) | Vinyl =C H₂ (terminal) |

| ~61.5 | Methylene (CH₂) | Ester -O-C H₂-CH₃ |

| ~14.2 | Methyl (CH₃) | Ester -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid, self-validating system for confirming the presence of intact functional groups. The absence of a broad band above 3000 cm⁻¹ (O-H stretch) is critical, as it validates the complete conversion of the precursor 2-chloro-4-vinylbenzoic acid into the target ester[1].

Table 3: Key IR Vibrational Modes (Attenuated Total Reflectance - ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

| 1720 - 1729 | Strong, Sharp | C=O stretching | Confirms the conjugated ester carbonyl[3],[4]. |

| 1600 - 1640 | Medium | C=C stretching | Validates the presence of the vinyl group and aromatic ring[4]. |

| 1240 - 1260 | Strong | C-O stretching | Confirms the ether linkage of the ester[3]. |

| 1050 - 1090 | Medium | C-Cl stretching | Indicates the aryl chloride bond. |

| 2950 - 2980 | Weak | sp³ C-H stretching | Corresponds to the ethyl aliphatic chain. |

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides the definitive molecular weight and structural fingerprint of the compound. When analyzed via Electron Ionization (EI), Ethyl 2-chloro-4-vinylbenzoate undergoes predictable fragmentation. The presence of the chlorine atom provides a highly diagnostic 3:1 isotopic ratio (³⁵Cl : ³⁷Cl) for the molecular ion[2].

Table 4: Key EI-MS Fragmentation Peaks (70 eV)

| m/z Value | Relative Intensity | Ion Identity | Fragmentation Mechanism |

| 210 / 212 | ~40% / ~13% | [M]⁺˙ | Molecular Ion (³⁵Cl / ³⁷Cl isotopes)[2]. |

| 182 / 184 | ~60% | [M - C₂H₄]⁺˙ | Loss of ethylene via McLafferty-type rearrangement[2]. |

| 165 / 167 | 100% (Base) | [M - OCH₂CH₃]⁺ | Cleavage of the ethoxy radical yielding a stable acylium ion[2]. |

| 139 | ~30% | [C₉H₆O]⁺ | Complex rearrangement involving loss of Cl and C₂H₅[2]. |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition

Causality: Proper sample preparation eliminates magnetic field inhomogeneities, while specific acquisition parameters ensure quantitative reliability.

-

Sample Preparation: Dissolve exactly 15.0 mg of Ethyl 2-chloro-4-vinylbenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while TMS acts as an internal standard calibrated precisely to 0.00 ppm.

-

Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm NMR tube. Rationale: Removing paramagnetic particulates prevents line broadening.

-

Tuning and Shimming: Insert the sample into a 400 MHz spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (Z, Z2, Z3) until the TMS peak exhibits a line width at half-height of ≤ 0.5 Hz.

-

Acquisition (¹H): Acquire 16 transients using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

-

Acquisition (¹³C): Acquire 512 transients using a power-gated decoupling sequence (e.g., zgpg30). Set the D1 delay to 3.0 seconds. Rationale: A longer D1 is mandatory for ¹³C to allow quaternary carbons, which lack efficient dipole-dipole relaxation pathways, to return to thermal equilibrium, ensuring accurate signal detection.

Protocol B: GC-MS Analysis (EI Mode)

Causality: Standardizing the ionization energy ensures the fragmentation pattern can be accurately cross-referenced against established spectral libraries.

-

Calibration: Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA) tuning mix. Rationale: Validates mass accuracy and resolution across the m/z 50–600 range before sample injection.

-

Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in LC-MS grade ethyl acetate.

-

Chromatography: Inject 1.0 µL into a GC equipped with a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

-

Thermal Gradient: Hold the oven at 80°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

Ionization: Operate the MS source in Electron Ionization (EI) mode at exactly 70 eV. Rationale: 70 eV corresponds to the plateau of the ionization efficiency curve for most organic molecules, guaranteeing reproducible and library-matchable fragmentation.

Structural Elucidation Workflow

The following diagram illustrates the logical, self-validating workflow required to integrate the multimodal spectroscopic data and confirm the molecular structure.

Multimodal Spectroscopic Workflow for the Structural Elucidation of Ethyl 2-chloro-4-vinylbenzoate.

References

- European Patent Office. "PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO - EP 2934118 B1". Google Patents.

Sources

The Trifunctional Reactivity of Ethyl 2-chloro-4-vinylbenzoate: A Guide to Synthesis and Core Reactions

An In-Depth Technical Guide

Abstract

Ethyl 2-chloro-4-vinylbenzoate is a uniquely versatile aromatic compound, distinguished by the presence of three distinct and orthogonally reactive functional groups: a vinyl moiety, an aryl chloride, and an ethyl ester. This trifunctional architecture establishes it as a powerful building block for researchers, scientists, and drug development professionals. The vinyl group serves as a polymerizable unit and a handle for C-C bond formation via Heck coupling. The aryl chloride, while traditionally less reactive than its bromide or iodide counterparts, provides a robust site for modern palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. Finally, the ethyl ester offers a classic site for derivatization through hydrolysis, amidation, or reduction. This guide provides an in-depth technical analysis of the core reactions involving Ethyl 2-chloro-4-vinylbenzoate, explaining the causality behind experimental choices, providing detailed protocols for key transformations, and exploring its applications in materials science and pharmaceutical development.

Introduction to a Versatile Synthetic Scaffold

The strategic value of Ethyl 2-chloro-4-vinylbenzoate lies in its capacity for selective, stepwise modification. The distinct reactivity of its three functional groups allows for a controlled and predictable synthetic strategy, making it an invaluable precursor for complex molecular architectures.

Molecular Structure and Physicochemical Properties

The compound's structure integrates an electron-withdrawing ester group and a moderately deactivating chloro substituent on a styrene framework. This electronic arrangement influences the reactivity of both the vinyl group and the aromatic ring.

| Property | Value |

| CAS Number | 1269027-12-4[1] |

| Molecular Formula | C₁₁H₁₁ClO₂[1] |

| Molecular Weight | 210.65 g/mol [1] |

| IUPAC Name | ethyl 2-chloro-4-ethenylbenzoate[1] |

| Appearance | Varies; typically an oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) |

Synthetic Routes

The most direct and common synthesis of Ethyl 2-chloro-4-vinylbenzoate is the acid-catalyzed esterification of 2-chloro-4-vinylbenzoic acid with ethanol.[1] This precursor-based approach is efficient as it preserves the critical vinyl and chloro functionalities already in their desired positions.

-

Causality of Experimental Choice: Using a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by ethanol. The reaction is typically performed under reflux to overcome the activation energy and drive the equilibrium towards the product, often with a Dean-Stark apparatus to remove the water byproduct.

The Trifunctional Reactivity Profile

The molecule's utility stems from the ability to address each functional group with a specific class of reagents, often under conditions that leave the other groups intact.

Caption: Orthogonal reactivity sites of Ethyl 2-chloro-4-vinylbenzoate.

Reactions at the Vinyl Moiety: Polymer and C-C Bond Formation

The vinyl group is a versatile handle for constructing larger molecules, either through polymerization to form macromolecular chains or through coupling reactions to append new substituents.

Free-Radical Polymerization

As a styrenic monomer, Ethyl 2-chloro-4-vinylbenzoate can undergo free-radical polymerization to create specialized polymers and resins.[1] The rate of polymerization for vinyl benzoate monomers is generally proportional to the square root of the initiator concentration.[2]

-

Expertise & Insight: The choice of initiator (e.g., AIBN, benzoyl peroxide) and solvent is critical. Aromatic solvents can sometimes participate in chain transfer or form complexes with the propagating radical, affecting the polymerization rate and molecular weight of the resulting polymer.[2] The presence of the ester and chloro groups can impart unique properties to the final polymer, such as altered solubility, thermal stability, and refractive index.

The Heck Reaction

The Mizoroki-Heck reaction provides a powerful method for the arylation or vinylation of the vinyl group.[3] This palladium-catalyzed process couples the vinyl group with an aryl or vinyl halide/triflate to form a substituted alkene, typically with high trans selectivity.[3][4]

-

Mechanism Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The key steps involve oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the vinyl group of Ethyl 2-chloro-4-vinylbenzoate, migratory insertion of the alkene into the Pd-Aryl bond, and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[5]

Sources

Heck reaction conditions for Ethyl 2-chloro-4-vinylbenzoate and alkenes

Application Note & Protocol

Topic: Optimized Heck Reaction Conditions for the Coupling of Ethyl 2-chloro-4-vinylbenzoate with Alkenes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Power of the Heck Reaction with Challenging Substrates

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation is instrumental in the construction of complex molecular scaffolds, particularly in the fields of pharmaceutical development, agrochemicals, and materials science.[4]

While aryl iodides and bromides are traditional substrates, the use of aryl chlorides offers significant economic and environmental advantages due to their lower cost and broader availability.[5][6] However, the inherent strength and low reactivity of the C-Cl bond present a formidable challenge, necessitating the development of highly active and specialized catalyst systems.[7][8]

This guide provides a detailed exploration of the critical parameters and experimental protocols for successfully conducting the Heck reaction with Ethyl 2-chloro-4-vinylbenzoate, a substrate of interest that combines the challenge of an inactivated aryl chloride with the functionality of both an ester and a vinyl group. We will delve into the mechanistic rationale behind component selection, offering field-proven insights to guide researchers toward achieving high-yield, selective, and reproducible outcomes.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Heck reaction hinges on a well-orchestrated catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[1][9] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions, especially for a sluggish substrate like an aryl chloride.

-

Oxidative Addition (The Rate-Limiting Step): The cycle initiates when the active Pd(0) catalyst inserts into the carbon-chlorine bond of Ethyl 2-chloro-4-vinylbenzoate. This is the most challenging and typically the rate-determining step for aryl chlorides due to the high C-Cl bond energy.[4][7] The choice of an appropriate, electron-rich ligand is critical to facilitate this process.

-

Alkene Coordination & Migratory Insertion: The resulting arylpalladium(II) complex coordinates with the incoming alkene. Subsequently, the aryl group migrates to one of the alkene's carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][4]

-

β-Hydride Elimination: For the reaction to proceed to the desired substitution product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon must be accessible. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and generating the double bond in the final product.[1][7] This step is typically rapid and determines the regioselectivity of the product.

-

Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated acid (HCl) and facilitate the reductive elimination of this acid from the palladium-hydride complex. This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][4][7]

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction of aryl chlorides.

Optimizing the Reaction: A Deep Dive into Key Parameters

The success of a Heck reaction with a challenging substrate like Ethyl 2-chloro-4-vinylbenzoate is not determined by a single variable, but by the synergistic interplay of the catalyst, ligand, base, and solvent.

A. Palladium Pre-Catalyst

The reaction is initiated by a Pd(0) species, but stable Pd(II) or Pd(0) complexes are used as pre-catalysts that generate the active species in situ.

-

Palladium(II) Acetate (Pd(OAc)₂): A common, cost-effective, and reliable choice. It is typically reduced to Pd(0) in the reaction mixture by a phosphine ligand or an amine.[1]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require in situ reduction, often leading to more reproducible initiation.[8]

-

Palladium(II) Chloride (PdCl₂): Another viable Pd(II) source, though sometimes less soluble in common organic solvents.[1]

B. The Ligand: The Key to Activating Aryl Chlorides

For aryl chlorides, the ligand is arguably the most critical component. The sluggish oxidative addition step requires a ligand that can increase the electron density on the palladium center, making it a more potent nucleophile. The ideal ligands are both sterically bulky and highly electron-donating.[6][8]

-

Bulky, Electron-Rich Phosphines: This class is the gold standard for activating C-Cl bonds. Tri(tert-butyl)phosphine, P(t-Bu)₃ , is exceptionally effective due to its large cone angle and strong electron-donating ability.[8][10] Its air-stable tetrafluoroborate salt, [(t-Bu)₃PH]BF₄ , is often used for easier handling.[7]

-

Biaryl Phosphines (Buchwald Ligands): Ligands like 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos ) or 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos ) and 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos ) provide a robust framework that combines steric bulk with electron-rich character, promoting high catalyst turnover. A related ligand, DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), has also proven highly effective.[11][12]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable complexes with palladium, making them resistant to decomposition at the high temperatures often required for aryl chloride activation.[2][5][6]

C. The Base: More Than Just an Acid Scavenger

The base plays the dual role of neutralizing the generated acid (HX) and regenerating the Pd(0) catalyst. Its strength and solubility can significantly impact reaction rates and yields.[1]

-

Inorganic Bases: Cesium carbonate (Cs₂CO₃ ) and potassium carbonate (K₂CO₃ ) are effective, with Cs₂CO₃ often giving superior results due to its higher solubility in organic solvents.[8][9]

-

Amine Bases: Hindered organic amines like triethylamine (Et₃N ) or dicyclohexylmethylamine (Cy₂NMe ) are commonly used.[1][10] Cy₂NMe has been shown to be particularly effective in reactions running at milder temperatures.[10]

-

Organic Ionic Bases: Tetrabutylammonium acetate (n-Bu₄N⁺OAc⁻ or TBAE ) has emerged as a highly effective promoter, enabling Heck reactions of unactivated aryl chlorides at significantly lower temperatures (e.g., 80 °C).[11][12][13][14] Its solubility and ability to facilitate the reductive elimination step are key to its performance.[11]

D. Solvent and Temperature

Reactions involving aryl chlorides typically require high-boiling, polar aprotic solvents to ensure solubility of the components and to provide the thermal energy needed to overcome the activation barrier of the oxidative addition.

-

Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and 1,4-dioxane are standard choices.[5][9][11] The selection can influence reaction rates and, in some cases, selectivity.

-

Temperature: While traditional protocols required temperatures of 120-160 °C, modern catalyst systems have made the reaction feasible at lower temperatures.[6] For instance, systems using TBAE as a base can be effective at 80 °C, while certain P(t-Bu)₃-based systems work well at 100-120 °C.[8][11]

Data at a Glance: Comparative Analysis of Catalyst Systems

The following table summarizes proven catalyst systems for the Heck reaction of various aryl chlorides, providing a valuable starting point for experimental design.

| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Substrate Scope | Reference |

| Pd(OAc)₂ (2) | DavePhos (6) | TBAE (2) | 1,4-Dioxane | 80 | Activated and unactivated aryl chlorides | [11][12][14] |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | 1,4-Dioxane | 100-120 | Electron-rich and hindered aryl chlorides | [8] |

| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (1.2) | 1,4-Dioxane | 100 | Unactivated and deactivated aryl chlorides | [10] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of Ethyl 2-chloro-4-vinylbenzoate with an alkene (e.g., n-butyl acrylate) based on modern, efficient catalyst systems.

Materials and Equipment:

-

Ethyl 2-chloro-4-vinylbenzoate

-

Alkene (e.g., n-butyl acrylate, styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

DavePhos (or other suitable ligand like P(t-Bu)₃)

-

Tetrabutylammonium acetate (TBAE) (or other suitable base like Cs₂CO₃)

-

Anhydrous 1,4-dioxane (or other suitable solvent)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and DavePhos (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add Ethyl 2-chloro-4-vinylbenzoate (1.0 mmol, 1.0 equiv) and tetrabutylammonium acetate (TBAE) (2.0 mmol, 2.0 equiv).

-

Solvent and Alkene Addition: Add anhydrous 1,4-dioxane (3-5 mL) via syringe, followed by the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv).

-

Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-100 °C. Stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Caption: A typical experimental workflow for the Heck reaction.

Troubleshooting and Key Considerations

-

Incomplete Conversion: The primary culprits are often insufficient exclusion of air and moisture, impure reagents, or a deactivated catalyst. Ensure all glassware is rigorously dried, solvents are anhydrous, and the inert atmosphere is maintained throughout. Increasing the reaction temperature or time may also be beneficial.

-

Low Yield: Besides incomplete conversion, low yields can result from product degradation at high temperatures or side reactions. Consider using a more thermally stable ligand (e.g., an NHC) or a milder base system (e.g., TBAE) to allow for lower reaction temperatures.

-

Formation of Homocoupled Byproduct: The formation of a biaryl product from the coupling of two molecules of the aryl chloride can occur, especially at high temperatures or low alkene concentrations. Ensure the alkene is present in a slight excess.

-

Regioselectivity: The reaction of aryl halides with unsymmetrical alkenes can lead to different regioisomers. For acrylates and styrenes, arylation typically occurs at the unsubstituted vinylic position (β-position), leading to the trans isomer as the major product.[7]

By carefully selecting a modern, highly active catalyst system and rigorously controlling the reaction parameters, the Heck reaction of Ethyl 2-chloro-4-vinylbenzoate can be transformed from a challenging prospect into a reliable and efficient synthetic tool.

References

-

Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(19), 8036–8041. [Link]

- Various Authors. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. This is a compilation of related articles.

-

Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. [Link]

-

Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1483. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. [Link]

-

Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

-

ResearchGate. (2004). In situ NMR studies of the mechanism of homogeneously and heterogeneously catalysed Heck reactions of aryl chlorides and bromides. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Xu, H. J., Zhao, Y. Q., & Zhou, X. F. (2011). Palladium-catalyzed Heck reaction of aryl chlorides under mild conditions promoted by organic ionic bases. PubMed. [Link]

-

Xu, H.-J., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. [Link]

-

Yaşar, S., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

-

Ut-Tung, N., et al. (2008). Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide ionic liquid as a green solvent under microwave irradiation. ResearchGate. [Link]

-

Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

-

Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

-

de Vries, J. G. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]

-

Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

-

Sharma, P., & Kumar, A. (2020). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 10(49), 29509–29532. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

SynArchive. (n.d.). Mizoroki-Heck Reaction. [Link]

- Google Patents. (1988). Method for the production of 4-(2'-chloroethyl)benzoic acid.

-

Taylor & Francis Online. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. [Link]

-

Dike, M. E. (n.d.). REPORT Lab work: ETHYL BENZOATE. Academia.edu. [Link]

-

Organic Syntheses. (n.d.). Benzoylcholine iodide and chloride. [Link]

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Heck Reaction—State of the Art [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-catalyzed Heck reaction of aryl chlorides under mild conditions promoted by organic ionic bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Leveraging Ethyl 2-chloro-4-vinylbenzoate for Advanced Polymer Synthesis

Abstract

Ethyl 2-chloro-4-vinylbenzoate is a highly versatile functional monomer that serves as a powerful building block for the synthesis of advanced functional polymers.[1] Its unique trifunctional structure—comprising a polymerizable vinyl group, a reactive chloro substituent, and an ethyl ester moiety amenable to modification—opens a vast design space for materials scientists and drug development professionals. This guide provides a comprehensive overview of polymerization strategies for Ethyl 2-chloro-4-vinylbenzoate, with a focus on controlled radical polymerization techniques. Detailed, field-tested protocols for both conventional free-radical and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are presented, alongside insights into the characterization and post-polymerization modification of the resulting polymers.

Introduction: The Monomer's Strategic Value

The utility of Ethyl 2-chloro-4-vinylbenzoate stems from its identity as a substituted styrene derivative. Polymers derived from substituted styrenes are foundational in a multitude of applications, including organic synthesis, separation and adsorption, and the design of electroactive materials.[2][3] The monomer's structure offers three distinct points of chemical utility:

-

Vinyl Group: This is the primary site for polymerization, allowing the monomer to be incorporated into polymer backbones using various radical-mediated techniques.

-

Chloro Group: Positioned on the aromatic ring, this halogen serves as a reactive handle for post-polymerization modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of complex functionalities after the polymer backbone has been formed.[1][4]

-

Ethyl Ester Group: This group can be readily hydrolyzed to a carboxylic acid or undergo transesterification. The resulting carboxylic acid is a versatile precursor for amidation reactions, allowing for the covalent attachment of biomolecules, drugs, or other functional small molecules.[5][6]

The combination of these features makes poly(ethyl 2-chloro-4-vinylbenzoate) an ideal "scaffold" or "platform" polymer, which can be tailored for specific, high-value applications after its initial synthesis.

Monomer Properties at a Glance

| Property | Value |

| IUPAC Name | ethyl 2-chloro-4-ethenylbenzoate |

| CAS Number | 1269027-12-4 |

| Molecular Formula | C₁₁H₁₁ClO₂ |

| Molecular Weight | 210.65 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Key Functional Groups | Vinyl, Chloro, Ethyl Ester |

Polymerization Strategies: Achieving Architectural Control

The choice of polymerization technique is critical as it dictates the architecture, molecular weight distribution, and end-group fidelity of the final polymer. While vinylbenzoate monomers can exhibit lower reactivity compared to acrylates or styrenes, they are readily polymerizable under the right conditions.[7][8]

Conventional Free-Radical Polymerization (FRP)

FRP is a robust and straightforward method initiated by the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The rate of polymerization is typically proportional to the square root of the initiator concentration.[7]

-

Mechanism Insight: The process involves initiation, propagation, and termination steps. Termination occurs through radical coupling or disproportionation, leading to "dead" polymer chains. This lack of control over termination results in polymers with a broad molecular weight distribution (high polydispersity index, Đ > 1.5) and makes the synthesis of complex architectures like block copolymers challenging.

Controlled Radical Polymerization (CRP)

To create well-defined polymers for advanced applications, controlled radical polymerization (CRP) methods are strongly recommended. These techniques introduce a dynamic equilibrium between active (propagating) and dormant species, allowing chains to grow more uniformly.

-

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition-metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. It has been successfully applied to the polymerization of vinylbenzoate derivatives, yielding polymers with narrow polydispersity.[9][10]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is arguably one of the most versatile CRP methods due to its tolerance of a wide variety of functional groups and monomers.[] It employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. The molecular weight can be theoretically predetermined by the ratio of monomer to RAFT agent, and it consistently produces polymers with low polydispersity (Đ < 1.3).[12] RAFT is particularly well-suited for styrenic monomers, making it an excellent choice for Ethyl 2-chloro-4-vinylbenzoate.[6]

The workflow for a typical RAFT polymerization is outlined below.

Caption: General workflow for RAFT polymerization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents and reagents should be handled with care.

Protocol 1: Conventional Free-Radical Polymerization (FRP)

This protocol provides a straightforward method for synthesizing poly(ethyl 2-chloro-4-vinylbenzoate) with a typical broad molecular weight distribution.

Materials:

-

Ethyl 2-chloro-4-vinylbenzoate (monomer), purified by passing through a short column of basic alumina to remove inhibitors.

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Anhydrous 1,4-dioxane or toluene (solvent).

-

Methanol (non-solvent for precipitation).

-

Schlenk flask with a magnetic stir bar.

-

Vacuum/Nitrogen line.

Procedure:

-

In a 50 mL Schlenk flask, dissolve Ethyl 2-chloro-4-vinylbenzoate (5.00 g, 23.7 mmol) and AIBN (39 mg, 0.237 mmol, for a [M]:[I] ratio of 100:1) in 15 mL of anhydrous 1,4-dioxane.

-

Seal the flask with a rubber septum.

-

Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with nitrogen or argon gas.

-

Immerse the flask in a preheated oil bath at 70 °C and stir for 12 hours.

-

To quench the reaction, remove the flask from the oil bath and expose it to air by removing the septum. Cooling in an ice-water bath can accelerate this process.

-

Slowly pour the viscous polymer solution into a beaker containing 200 mL of cold, rapidly stirring methanol. A white polymer precipitate should form immediately.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the polymer by vacuum filtration, washing with additional cold methanol (2 x 30 mL).

-

Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight.

Expected Outcome Comparison

| Parameter | Conventional FRP | RAFT Polymerization |

| Control over Mₙ | Poor | Good (controlled by [M]/[CTA] ratio) |

| Polydispersity (Đ) | High (typically > 1.5) | Low (typically < 1.3) |

| Chain-end Fidelity | Low ("dead" chains) | High (living, thiocarbonylthio end-group) |

| Architecture | Linear homopolymers | Block, gradient, star polymers possible |

Protocol 2: RAFT Polymerization for Controlled Synthesis

This protocol yields a well-defined polymer with a predictable molecular weight and low polydispersity, suitable for creating advanced architectures.

Materials:

-

Ethyl 2-chloro-4-vinylbenzoate (monomer), inhibitor removed.

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar dithiobenzoate (RAFT Agent/CTA).

-

Azobisisobutyronitrile (AIBN), recrystallized.

-

Anhydrous 1,4-dioxane (solvent).

-

Cold methanol (non-solvent).

-

Schlenk flask with a magnetic stir bar.

-

Vacuum/Nitrogen line.

Procedure:

-

Target: To synthesize a polymer with a target degree of polymerization (DP) of 100. The molar ratio will be [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

-

In a 25 mL Schlenk flask, add Ethyl 2-chloro-4-vinylbenzoate (2.11 g, 10.0 mmol), CPADB (27.9 mg, 0.10 mmol), and AIBN (3.3 mg, 0.02 mmol).

-

Add a magnetic stir bar and 7 mL of anhydrous 1,4-dioxane.

-

Seal the flask and perform three freeze-pump-thaw cycles to thoroughly deoxygenate the mixture.

-

Backfill the flask with nitrogen or argon.

-

Place the flask in a preheated oil bath at 70 °C and stir. The solution will likely turn from pink/red to a lighter color as the polymerization proceeds.

-

To achieve ~50-70% conversion, allow the reaction to proceed for 8-10 hours. (Note: A kinetic study is recommended to precisely control conversion).

-

Quench the polymerization by immersing the flask in an ice bath and exposing the contents to air.

-

Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold, stirring methanol.

-

Isolate the polymer by filtration and wash with fresh cold methanol.

-

Dry the resulting pinkish-white polymer in a vacuum oven at 40 °C to a constant weight. The color is due to the retained thiocarbonylthio end-group, confirming the "living" nature of the polymer.

Polymer Characterization

-

¹H NMR Spectroscopy: Confirms polymerization by the disappearance of vinyl proton signals (typically 5.5-6.8 ppm) and the appearance of broad signals corresponding to the polymer backbone (typically 1.0-2.5 ppm).

-

Size Exclusion Chromatography (SEC/GPC): This is the primary method to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity (Đ = Mₙ/Mₙ). The RAFT polymer should exhibit a narrow, symmetric peak, whereas the FRP polymer will show a much broader distribution.

-

FTIR Spectroscopy: Can be used to confirm the presence of key functional groups, such as the ester carbonyl (~1720 cm⁻¹) and the C-Cl bond on the aromatic ring.

Post-Polymerization Modification: Unlocking Functionality

The true power of poly(ethyl 2-chloro-4-vinylbenzoate) lies in its capacity for post-polymerization modification. The polymer serves as a versatile platform for introducing a wide array of chemical functionalities.[4][13][14]

Caption: Post-polymerization modification pathways.

-

Ester Modification: The ethyl ester can be hydrolyzed to a carboxylic acid. This acid group can then be activated (e.g., with EDC/NHS) and reacted with primary amines to attach peptides, fluorescent dyes, or targeting ligands.[5]

-

Chloro Group Modification: The chloro group is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the installation of new aryl, alkyl, or alkynyl groups, fundamentally altering the electronic and physical properties of the polymer side chains. This strategy is a powerful tool for creating materials for organic electronics or advanced resins.[4][15]

These modification strategies transform the base polymer into high-performance materials suitable for applications in drug delivery, diagnostics, functional coatings, and environmental remediation.[16]

References

-

Enantiomer-Selective Radical Polymerization of Bis(4-vinylbenzoate)s with Chiral Atom Transfer Radical Polymerization Initiating Systems. Macromolecules - ACS Publications. Available at: [Link]

-

Functionalized Polystyrene and Polystyrene-Containing Material Platforms for Various Applications. ResearchGate. Available at: [Link]

-

Exploring the Applications and Benefits of Functionalized Polystyrene Spheres in Modern Science. nanomicronspheres. Available at: [Link]

-

The polymerization of vinyl benzoate. ResearchGate. Available at: [Link]

-

Terpolymerization of Styrenic Photoresist Polymers: Effect of RAFT Polymerization on the Compositional Heterogeneity. Macromolecules - ACS Publications. Available at: [Link]

-

RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity. MDPI. Available at: [Link]

-

Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. ResearchGate. Available at: [Link]

-

RAFT Polymerization of Activated 4-Vinylbenzoates. ResearchGate. Available at: [Link]

-

Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones. Frontiers. Available at: [Link]

-

Facile Synthesis of Acidic Copolymers via Atom Transfer Radical Polymerization in Aqueous Media at Ambient Temperature. ACS Publications. Available at: [Link]

-

Functional Polymers from (Vinyl)polystyrene. Short Routes to Binding Functional Groups to Polystyrene Resin through a Dimethylene Spacer: Bromine, Sulfur, Phosphorus, Silicon, Hydrogen, Boron, and Oxygen. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Highly Efficient and para-Selective C–H Functionalization of Polystyrene Providing a Versatile Platform for Diverse Applications. ACS Macro Letters. Available at: [Link]

-

Bulk polymerizations of styrene with different polyfunctional RAFT... ResearchGate. Available at: [Link]

-

Styrene and substituted styrene grafted functional polyolefins via nitroxide mediated polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers. RSC Publishing. Available at: [Link]

-

Styrene and substituted styrene grafted functional polyolefins: Via nitroxide mediated polymerization. ResearchGate. Available at: [Link]

-

Polymers from Substituted Styrenes. Polymer Database. Available at: [Link]

-

Functionalization of polystyrene and its use as an adsorptive material. UTUPub. Available at: [Link]

-

Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition. MDPI. Available at: [Link]

-

Poly(4-vinylbenzoic acid). Polymer Source. Available at: [Link]

Sources

- 1. Ethyl 2-chloro-4-vinylbenzoate|1269027-12-4 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Polymers from Substituted Styrenes [ns1.almerja.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. utupub.fi [utupub.fi]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exploring the Applications and Benefits of Functionalized Polystyrene Spheres in Modern Science - nanomicronspheres [nanomicronspheres.com]

Application Note: Scalable Synthesis of Substituted Biphenyl Benzoates via Tandem Acylation and Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Liquid Crystalline Materials, Photoinitiators, and Pharmaceutical Intermediates

Introduction & Mechanistic Rationale

Substituted biphenyl benzoates are privileged molecular scaffolds characterized by their rigid aromaticity and tunable electronic properties. They are foundational building blocks in the design of mesogenic molecules for liquid crystals and serve as critical intermediates in medicinal chemistry[1].

The assembly of these scaffolds requires two distinct chemical transformations: the formation of an ester linkage and the construction of a biaryl carbon-carbon bond. While the sequence of these operations can theoretically be inverted, performing the esterification prior to the Suzuki-Miyaura cross-coupling is strategically advantageous[1].

Causality in Synthetic Design:

-

Protection via Acylation: Unprotected phenolic hydroxyl groups can coordinate with transition metal catalysts, potentially poisoning the palladium species during cross-coupling. By first reacting the halophenol (e.g., 4-bromophenol) with a benzoyl chloride derivative, the phenol is effectively "protected" as an ester, ensuring high catalyst turnover in the subsequent step[2].

-

Electrophilic Activation: The esterification utilizes a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). DMAP attacks the benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This drastically lowers the activation energy required for the weakly nucleophilic phenol to attack, ensuring rapid and quantitative conversion[2].

-

Transmetalation Dynamics: In the Suzuki-Miyaura step, the base (e.g., K2CO3 ) plays a dual mechanistic role. It neutralizes the arylboronic acid to form an electron-rich, tetra-coordinated boronate complex. This complex is crucial because it facilitates the rate-limiting transmetalation step with the Pd(II) intermediate formed after oxidative addition of the bromophenyl benzoate[3].

Synthetic Workflow & Logical Relationships

The following diagram illustrates the two-step tandem workflow, highlighting the intermediate checkpoints and catalytic systems employed.

Synthetic workflow for substituted biphenyl benzoates via Acylation and Suzuki-Miyaura coupling.

Quantitative Data & Optimization Matrix

The table below summarizes the optimal reaction conditions for both stages of the synthesis, comparing traditional methods with modern catalytic approaches to guide protocol selection based on substrate sensitivity.

| Reaction Step | Catalyst / Reagents | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Advantage |

| Esterification | Benzoyl Chloride, 10% NaOH | Water | 25 | 0.5 | 85-95 | Schotten-Baumann; green solvent, fast reaction[2]. |

| Esterification | Benzoyl Chloride, NEt3 , DMAP | DCM | 0 to 25 | 2-4 | >90 | Homogeneous; ideal for water-sensitive or bulky substrates[1]. |

| Suzuki Coupling | Pd(PPh3)4 , K2CO3 | Toluene/EtOH/H 2 O | 80 | 12-18 | 75-88 | Standard robust system; excellent phase transfer[3]. |

| Suzuki Coupling | Pd(dtbpf)Cl2 , NEt3 | Brij-30 / H 2 O | 40-80 | 6-24 | 80-92 | Micellar catalysis; green chemistry, low Pd loading[4]. |

| Suzuki Coupling | Pd(OAc)2 , Cs2CO3 | DMF | 80 | 12-16 | 70-85 | One-pot compatible; suitable for stable arylboronates[5]. |

Experimental Protocols

Protocol 1: Chemoselective Esterification (Synthesis of 4-Bromophenyl Benzoate)

This protocol utilizes a homogeneous organic system, which is preferred over aqueous Schotten-Baumann conditions when dealing with highly substituted, lipophilic benzoyl chlorides that suffer from poor aqueous solubility[1].

Reagents & Materials:

-

4-Bromophenol (1.0 equiv)

-

Substituted Benzoyl Chloride (1.1 equiv)

-

Triethylamine ( NEt3 ) (1.5 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

-

Dissolution: Dissolve 4-bromophenol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Add NEt3 (1.5 equiv) to the stirring solution. Causality: NEt3 acts as the terminal acid scavenger, neutralizing the HCl byproduct to prevent the reaction from stalling and to regenerate the DMAP catalyst.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The subsequent acylation is highly exothermic; thermal control prevents the formation of unwanted side products and degradation of the acyl chloride.

-

Acylation: Dropwise add the substituted benzoyl chloride (1.1 equiv) via syringe over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Workup & Extraction: Quench the reaction with saturated aqueous NH4Cl . Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove residual amines/DMAP), saturated NaHCO3 (to remove unreacted benzoic acid formed via hydrolysis), and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Self-Validating Checkpoints:

-

TLC: The product ester will have a significantly higher Rf value than the highly polar starting phenol.

-

FT-IR: Confirm success by the disappearance of the broad phenolic O-H stretch (~3200–3500 cm⁻¹) and the appearance of a sharp, strong ester carbonyl C=O stretch (~1730 cm⁻¹).

Protocol 2: Suzuki-Miyaura Cross-Coupling (Synthesis of Substituted Biphenyl Benzoate)

This protocol leverages a biphasic solvent system to maximize the solubility of both the organic substrates and the inorganic base[3].

Reagents & Materials:

-

4-Bromophenyl Benzoate (from Protocol 1) (1.0 equiv)

-

Substituted Arylboronic Acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ) (0.05 equiv / 5 mol%)

-

Potassium Carbonate ( K2CO3 ) (2.0 equiv)

-

Solvent: Toluene / Ethanol / Water (Ratio 2:1:1)

Step-by-Step Methodology:

-

Reagent Loading: In a Schlenk flask, combine the 4-bromophenyl benzoate (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Solvent Addition & Degassing (Critical Step): Add the Toluene/EtOH/H 2 O solvent mixture. Subject the mixture to three cycles of Freeze-Pump-Thaw or vigorously sparge with Argon for 30 minutes. Causality: Oxygen is highly detrimental to the reaction; it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the homocoupling of the boronic acid, drastically reducing the yield[3].

-

Catalyst Introduction: Under a positive flow of Argon, quickly add the Pd(PPh3)4 catalyst (5 mol%).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath for 12–18 hours with vigorous stirring. Causality: Vigorous stirring is required to overcome the mass transfer limitations of the biphasic solvent system.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Self-Validating Checkpoints:

-

TLC: The biphenyl product is highly conjugated and will be intensely UV-active at 254 nm.

-

1H NMR (CDCl3): Validation is confirmed by the integration of new aromatic protons corresponding to the coupled aryl ring and the complete absence of the boronic acid hydroxyl protons (if run in a solvent like DMSO-d6) or the disappearance of the upfield shifts characteristic of the brominated aromatic ring.

Sources

Advanced Synthetic Protocols for Derivatized Vinyl Monomers Utilizing Ethyl 2-chloro-4-vinylbenzoate

Introduction

Ethyl 2-chloro-4-vinylbenzoate (CAS 1269027-12-4) is a highly versatile, multi-substituted aromatic ester that serves as a premium building block in modern organic and polymer chemistry[1]. The strategic placement of three distinct functional groups—an ethyl ester, an ortho-chlorine atom, and a para-vinyl group—provides orthogonal reactive sites[1]. This unique topology allows researchers to independently modify the core structure without compromising the polymerizable vinyl moiety, making it an ideal precursor for synthesizing specialized vinyl monomers and advanced functional resins[1].

This application note details the mechanistic rationale and step-by-step protocols for the divergent synthesis of functionalized vinyl monomers using this scaffold, followed by their controlled polymerization.

Physicochemical Properties & Structural Advantages

To effectively design synthetic routes, it is critical to understand the baseline properties of the starting material[2]. The table below summarizes the key physicochemical data of Ethyl 2-chloro-4-vinylbenzoate.

| Property | Value | Scientific Significance |

| Chemical Name | Ethyl 2-chloro-4-vinylbenzoate | Core scaffold for divergent monomer synthesis. |

| CAS Number | 1269027-12-4 | Unique identifier for procurement and safety tracking. |

| Molecular Weight | 210.65 g/mol | Determines stoichiometric calculations for cross-coupling. |

| Formula | C₁₁H₁₁ClO₂ | Indicates the degree of unsaturation and heteroatom presence. |

| Reactive Sites | -Cl, -COOEt, -CH=CH₂ | Enables orthogonal, multi-step derivatization pathways[1]. |

Mechanistic Rationale & Chemoselectivity

The synthesis of complex monomers from this scaffold hinges on strict chemoselectivity. Modifying the aromatic core via the C-Cl bond requires transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[1]. Historically, C-Cl bonds were considered inert under standard Pd-catalyzed conditions compared to C-Br or C-I bonds[3]. Furthermore, the presence of a terminal vinyl group introduces the risk of competing Heck-type oligomerization.

To overcome this, bulky, electron-rich phosphine ligands (such as XPhos, SPhos, or P(t-Bu)₃) are employed[4]. These ligands increase the electron density on the palladium center, drastically lowering the activation energy for oxidative addition into the C-Cl bond, while their steric bulk accelerates the reductive elimination step[5]. This rapid catalytic turnover ensures that C-Cl cross-coupling outcompetes any deleterious reactions at the vinyl group[6].

Alternatively, the ester group can be modified to tune the monomer's hydrophilicity or hydrogen-bonding capacity. Direct amidation of esters often requires harsh conditions that can trigger spontaneous thermal auto-polymerization of the vinyl group. Therefore, a mild, two-step saponification-amidation sequence is the self-validating standard for this transformation[7].

Workflow: Strategic Modification Pathways

Fig 1: Divergent synthetic workflows for derivatizing Ethyl 2-chloro-4-vinylbenzoate.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl vinyl monomer (e.g., Ethyl 2-aryl-4-vinylbenzoate) via C-Cl activation.

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-chloro-4-vinylbenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv)[8].

-

Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

-

Causality Note: Degassing is critical because the active Pd(0) species is highly sensitive to oxidation by atmospheric oxygen, which would irreversibly poison the catalyst.

-

-

Solvent Addition: Add a degassed solvent mixture of Toluene/H₂O (10:1 v/v) via syringe.

-

Causality Note: The biphasic system aids in dissolving the inorganic base (K₃PO₄), generating the crucial hydroxide/alkoxide species required for the transmetalation step of the Suzuki cycle[9].

-

-

Reaction: Stir the mixture vigorously at 80 °C for 6–8 hours. Monitor conversion via TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl vinyl monomer.

Protocol 2: Mild Saponification and Amidation

Objective: Convert the ethyl ester to a functional amide (e.g., N-substituted 2-chloro-4-vinylbenzamide) without polymerizing the vinyl group.

Step 2A: Saponification

-

Dissolve Ethyl 2-chloro-4-vinylbenzoate in a mixture of THF/MeOH/H₂O (2:1:1 v/v/v).

-

Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.

-

Cool the mixture to 0 °C and carefully acidify to pH 3 using 1M HCl.

-

Causality Note: Low-temperature acidification prevents the acid-catalyzed Markovnikov hydration or cationic oligomerization of the electron-rich vinyl group.

-

-

Extract the aqueous layer with EtOAc (3x). Combine organic layers, dry over Na₂SO₄, and concentrate to yield 2-chloro-4-vinylbenzoic acid.

Step 2B: Amidation

-

Dissolve the intermediate 2-chloro-4-vinylbenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under Argon.

-

Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv). Stir for 15 minutes at room temperature to form the active ester intermediate.

-

Causality Note: EDC/HOBt is specifically chosen over traditional chlorinating agents like thionyl chloride (SOCl₂) to avoid harsh, highly electrophilic conditions that could destructively react with the alkene[7].

-

-

Add the desired primary or secondary amine (1.1 equiv) dropwise. Stir at room temperature for 12 hours.

-

Wash the DCM solution successively with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the functionalized acrylamide monomer.

Protocol 3: Controlled RAFT Polymerization

Objective: Polymerize the newly synthesized derivatized vinyl monomers with low polydispersity (PDI).

-

Reaction Setup: In a heavy-walled Schlenk tube, dissolve the derivatized vinyl monomer (1.0 equiv), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the Chain Transfer Agent (CTA, 0.01 equiv), and AIBN (Initiator, 0.002 equiv) in anhydrous 1,4-dioxane.

-

Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.

-

Causality Note: Oxygen is a potent radical scavenger. Rigorous removal is mandatory to maintain the living character of the Reversible Addition-Fragmentation chain Transfer (RAFT) process, ensuring a controlled molecular weight and narrow PDI.

-

-

Polymerization: Backfill with Argon, seal the tube, and immerse it in a pre-heated oil bath at 70 °C for 16 hours.

-

Quenching & Recovery: Stop the polymerization by rapidly cooling the tube in an ice bath and exposing the solution to air. Precipitate the polymer by adding the mixture dropwise into a large excess of cold methanol.

-

Isolation: Filter the precipitated functional polymer and dry it under vacuum at 40 °C to constant weight.

Sources

- 1. Ethyl 2-chloro-4-vinylbenzoate|1269027-12-4 [benchchem.com]

- 2. evitachem.com [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Experimental Setup for Decarboxylative Heck Vinylation of Benzoic Acids

Introduction: A Modern Approach to Olefin Synthesis

The synthesis of vinyl arenes is a cornerstone of modern organic chemistry, with applications ranging from polymer science to the development of novel pharmaceuticals. The traditional Heck reaction, a Nobel Prize-winning transformation, has long been a staple for this purpose. However, it typically relies on pre-functionalized aryl halides or triflates, which can add steps and cost to a synthetic sequence.

The decarboxylative Heck vinylation of benzoic acids represents a significant advancement, offering a more direct and atom-economical route to these valuable compounds.[1][2] This method utilizes readily available and often inexpensive benzoic acids as starting materials, eliminating the need for prior synthesis of organometallic reagents or aryl halides.[2][3] The reaction proceeds by releasing carbon dioxide (CO2) as the only byproduct, presenting a greener alternative to classical cross-coupling methods.[2][4] This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and a detailed protocol for performing this powerful transformation.

Mechanistic Insights: The Palladium and Silver/Copper Catalytic Cycles

The decarboxylative Heck vinylation is a sophisticated process that typically involves a bimetallic catalytic system, most commonly featuring palladium and a co-catalyst or oxidant like silver or copper.[1][5] While several variations exist, a generally accepted mechanistic pathway involves several key steps.[6][7][8]

-

Carboxylate Exchange: The process often begins with the exchange of a ligand on the active Pd(II) catalyst with the benzoate substrate.[8]

-

Decarboxylation: This is often the rate-limiting step.[6][7] The benzoate complex undergoes decarboxylation to extrude CO2 and form an arylpalladium(II) intermediate. In many protocols, a silver(I) or copper(I) salt is crucial here, acting as an oxidant or a decarboxylation mediator to facilitate the formation of the key organometallic intermediate.[1][4][5][9]

-

Olefin Insertion (Carbopalladation): The vinylating agent (olefin) coordinates to the arylpalladium(II) species and subsequently inserts into the aryl-palladium bond. This forms a new alkylpalladium(II) intermediate.[6][7][8]

-

β-Hydride Elimination: A proton on the alkyl chain beta to the palladium center is eliminated, forming the desired vinyl arene product and a palladium-hydride species.[6][7][8]

-

Catalyst Regeneration: The resulting palladium-hydride species is re-oxidized back to the active Pd(II) state by the co-catalyst/oxidant (e.g., Ag(I), Cu(II)), completing the catalytic cycle.[4]

Caption: Proposed catalytic cycle for the decarboxylative Heck vinylation.

Key Experimental Parameters & Reagents

The success of a decarboxylative Heck vinylation hinges on the careful selection of several key components. The interplay between the catalyst, oxidant, solvent, and temperature is critical for achieving high yields and selectivity.

| Component | Example(s) | Role & Rationale |

| Palladium Source | Pd(OAc)₂, Pd(TFA)₂ | The primary catalyst for the cross-coupling reaction. Pd(TFA)₂ is sometimes preferred as trifluoroacetate is a better leaving group than acetate, potentially facilitating the initial carboxylate exchange.[6][7] |

| Oxidant / Co-catalyst | Ag₂CO₃, CuF₂, Cu₂O | Essential for two main reasons: 1) It acts as the terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) or Pd-H species formed after β-hydride elimination.[4] 2) It can act as a decarboxylation mediator, often by forming a silver or copper carboxylate salt in situ which then undergoes decarboxylation more readily.[1][5][9] |

| Ligand | Often ligandless; PPh₃, Phenanthroline | In many protocols, the solvent (e.g., DMSO) can act as a ligand.[6] In other systems, particularly those using a dual Pd/Cu system, ligands like phenanthroline are used to stabilize the copper complex that mediates decarboxylation.[5][10] |

| Base | Ag₂CO₃, K₂CO₃ | Often, the metallic oxidant (like Ag₂CO₃) also serves as the base to deprotonate the benzoic acid.[9] In other cases, an additional base may be required. |

| Solvent | NMP, DMSO, Dioxane | High-boiling, polar aprotic solvents are typically required to facilitate the dissolution of the salts and to reach the high temperatures (120-160 °C) needed for efficient decarboxylation.[4][5] |

| Olefin Partner | Styrene, acrylates, acrylamides | Electron-deficient olefins often work well. The choice of olefin can significantly impact reaction efficiency and the properties of the final product. |

Detailed Experimental Protocol: General Procedure

This protocol provides a representative procedure for the decarboxylative Heck vinylation of a generic benzoic acid with an acrylate.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium and silver salts can be toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction is heated to high temperatures and should be handled with care.

Reagents & Equipment:

-

Benzoic acid derivative (1.0 equiv)

-

Olefin (e.g., n-butyl acrylate, 1.5-2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

-

Oven-dried reaction vial or flask with a magnetic stir bar

-

Septum and needle for inert gas supply

-

Heating block or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Caption: General experimental workflow for decarboxylative Heck vinylation.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the benzoic acid derivative (e.g., 0.5 mmol, 1.0 equiv), palladium(II) acetate (e.g., 0.01 mmol, 2 mol%), and silver(I) carbonate (e.g., 1.0 mmol, 2.0 equiv).

-

Rationale: Adding the solid reagents first in an oven-dried vial helps to minimize atmospheric moisture, which can interfere with the catalytic cycle.

-

-

Inert Atmosphere: Seal the vial with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Rationale: This is crucial to prevent oxidation of the palladium catalyst and other sensitive reagents at high temperatures.

-

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., NMP, 2.0 mL) followed by the olefin (e.g., n-butyl acrylate, 1.0 mmol, 2.0 equiv) via syringe.

-

Rationale: Using an excess of the olefin partner helps to drive the reaction to completion. Anhydrous solvent is critical for reproducibility.

-

-

Reaction Execution: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 120-140 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

-

Workup and Quenching: After the reaction is complete (as determined by monitoring), remove the vial from the heat source and allow it to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Filtration: Filter the mixture through a pad of Celite® to remove the insoluble silver salts and palladium black. Wash the pad with additional organic solvent to ensure all product is collected.

-

Rationale: The Celite filtration provides a simple and effective method to remove the bulk of the inorganic byproducts and precipitated catalyst.

-

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography to afford the pure vinyl arene.

-

Analysis: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Insufficient temperature; inactive catalyst; wet solvent/reagents. | Ensure the reaction temperature is maintained. Use fresh, high-purity catalyst and oxidant. Ensure all glassware is oven-dried and use anhydrous solvent. |

| Formation of Byproducts | Side reactions due to prolonged heating; incorrect stoichiometry. | Monitor the reaction by TLC/LC-MS to avoid over-running it. Re-optimize the stoichiometry of the olefin and oxidant. |

| Inconsistent Results | Variable quality of reagents; presence of oxygen or moisture. | Use reagents from a reliable source. Ensure the inert atmosphere technique is robust. |

| Product is a Mixture of E/Z Isomers | Inherent nature of the β-hydride elimination step for certain substrates. | Purification by chromatography may separate isomers. Reaction conditions can sometimes be tuned to favor one isomer. |

References

-

Beilstein Journal of Organic Chemistry. (2010, May 3). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Available from: [Link]

-

Molecules. (2019, December 6). Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. Available from: [Link]

-

Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from: [Link]

-

ACS Publications - Organic Letters. (2018, March 14). Palladium-Catalyzed Decarboxylative γ-Olefination of 2,5-Cyclohexadiene-1-carboxylic Acid Derivatives with Vinyl Halides. Available from: [Link]

-

ACS Publications - Journal of the American Chemical Society. (2009, December 28). Theoretical Analysis of Factors Controlling Pd-Catalyzed Decarboxylative Coupling of Carboxylic Acids with Olefins. Available from: [Link]

-

ACS Publications - Organic Letters. (2015, September 18). Silver-Catalyzed Decarboxylative Azidation of Aliphatic Carboxylic Acids. Available from: [Link]

-

PubMed. (2010, January 20). Theoretical analysis of factors controlling Pd-catalyzed decarboxylative coupling of carboxylic acids with olefins. Available from: [Link]

-

PubMed. (2005, July 27). On the mechanism of the palladium(II)-catalyzed decarboxylative olefination of arene carboxylic acids. Crystallographic characterization of non-phosphine palladium(II) intermediates and observation of their stepwise transformation in Heck-like processes. Available from: [Link]

-

ACS Publications - The Journal of Organic Chemistry. (2013, February 27). Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions: A Route for Regioselective Functionalization of Coumarins. Available from: [Link]

-

PMC. (n.d.). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Available from: [Link]

-

PubMed. (2007, April 18). Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. Available from: [Link]

-

Royal Society of Chemistry. (2011, July 27). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Available from: [Link]

-

Ruhr-Universität Bochum. (n.d.). New Developments in Decarboxylative Cross-Coupling Reactions. Available from: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]

- 5. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Theoretical analysis of factors controlling Pd-catalyzed decarboxylative coupling of carboxylic acids with olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the mechanism of the palladium(II)-catalyzed decarboxylative olefination of arene carboxylic acids. Crystallographic characterization of non-phosphine palladium(II) intermediates and observation of their stepwise transformation in Heck-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant [mdpi.com]

- 10. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

Troubleshooting guide for Suzuki-Miyaura cross-coupling reactions

Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have diagnosed and rescued countless Suzuki-Miyaura reactions. Success in cross-coupling does not come from blindly following a recipe; it requires a deep understanding of the thermodynamic and kinetic interplay within the catalytic cycle.